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molecular formula C13H30OSn B3082698 (Tributylstannyl)methanol CAS No. 1133932-08-7

(Tributylstannyl)methanol

Cat. No. B3082698
M. Wt: 321.1 g/mol
InChI Key: MKBQBFPNTLPOIV-UHFFFAOYSA-N
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Patent
US07696347B2

Procedure details

To a mixture of diisopropylamine (62 ml, 0.44 mol) and tetrahydrofuran (1000 ml) were added dropwise n-butyllithium (2.6M n-hexane solution, 100 ml, 0.26 mol) and n-butyllithium (1.6M n-hexane solution, 95 ml, 0.15 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred for 30 minutes. To the mixture was added dropwise tributyltin hydride (100 ml, 0.37 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred at 0° C. (external temperature) for 60 minutes. After the reaction mixture was cooled at −78° C. (external temperature) and paraformaldehyde (13 g, 0.15 mol) was added to the reaction mixture. The reaction mixture was gradually raised to room temperature, and then, the reaction mixture was stirred at room temperature overnight. To the reaction mixture were added water, an aqueous ammonium chloride solution and diethyl ether, and the organic layer was separated. The organic layer was sequentially washed with an aqueous saturated sodium bicarbonate solution and an aqueous saturated sodium chloride solution. The organic layer was separated, and the solvent was distilled off under reduced pressure. The residue was purified by neutral silica gel column chromatography (heptane:diethyl ether=4:1) to obtain the title compound (95 g, 0.30 mol, 80%).
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].[CH2:26]=[O:27]>O.O1CCCC1>[CH2:22]([Sn:17]([CH2:26][OH:27])([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
95 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Four
Name
Quantity
13 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the reaction mixture was stirred at 0° C. (external temperature) for 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
an aqueous ammonium chloride solution and diethyl ether, and the organic layer was separated
WASH
Type
WASH
Details
The organic layer was sequentially washed with an aqueous saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by neutral silica gel column chromatography (heptane:diethyl ether=4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)[Sn](CCCC)(CCCC)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mol
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07696347B2

Procedure details

To a mixture of diisopropylamine (62 ml, 0.44 mol) and tetrahydrofuran (1000 ml) were added dropwise n-butyllithium (2.6M n-hexane solution, 100 ml, 0.26 mol) and n-butyllithium (1.6M n-hexane solution, 95 ml, 0.15 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred for 30 minutes. To the mixture was added dropwise tributyltin hydride (100 ml, 0.37 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred at 0° C. (external temperature) for 60 minutes. After the reaction mixture was cooled at −78° C. (external temperature) and paraformaldehyde (13 g, 0.15 mol) was added to the reaction mixture. The reaction mixture was gradually raised to room temperature, and then, the reaction mixture was stirred at room temperature overnight. To the reaction mixture were added water, an aqueous ammonium chloride solution and diethyl ether, and the organic layer was separated. The organic layer was sequentially washed with an aqueous saturated sodium bicarbonate solution and an aqueous saturated sodium chloride solution. The organic layer was separated, and the solvent was distilled off under reduced pressure. The residue was purified by neutral silica gel column chromatography (heptane:diethyl ether=4:1) to obtain the title compound (95 g, 0.30 mol, 80%).
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].[CH2:26]=[O:27]>O.O1CCCC1>[CH2:22]([Sn:17]([CH2:26][OH:27])([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
95 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Four
Name
Quantity
13 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the reaction mixture was stirred at 0° C. (external temperature) for 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
an aqueous ammonium chloride solution and diethyl ether, and the organic layer was separated
WASH
Type
WASH
Details
The organic layer was sequentially washed with an aqueous saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by neutral silica gel column chromatography (heptane:diethyl ether=4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)[Sn](CCCC)(CCCC)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mol
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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